Diflovidazin
Overview
Description
Fluphenazine is a high-potency typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of chronic psychoses such as schizophrenia. Fluphenazine is known for its ability to block dopamine receptors in the brain, which helps alleviate symptoms of psychosis .
Mechanism of Action
Diflovidazin, also known as Flufenzine, is a tetrazine selective miticide used against a wide range of mites . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
this compound primarily targets mites, including those from the families Tetranychidae, Eriophyidae, Tarsonemidae, and Tenuipalpidae . The compound acts as a mite growth inhibitor, affecting CHS1 .
Mode of Action
this compound operates as a contact ovicide with selective translaminar activity . It inhibits the growth of mites by affecting CHS1 . This interaction with its targets leads to the disruption of the mites’ growth and development.
Pharmacokinetics
It is known that the compound is moderately mobile and has a medium potential for particle-bound transport . These properties may impact the bioavailability of this compound, influencing its effectiveness as a miticide.
Result of Action
The primary result of this compound’s action is the inhibition of mite growth . By affecting CHS1, this compound disrupts the normal development of mites, effectively controlling their populations and preventing infestations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s mobility and potential for particle-bound transport suggest that environmental conditions, such as soil composition and moisture levels, could impact its distribution and effectiveness . .
Biochemical Analysis
Biochemical Properties
Diflovidazin’s role in biochemical reactions primarily involves its interaction with mites. It acts as a mite growth inhibitor affecting CHS1
Cellular Effects
In a study conducted on zebrafish, this compound was found to have significant effects on hematopoietic stem cells (HSCs) . Exposure to this compound resulted in a reduction in the number of HSCs and their subtypes, including macrophages, neutrophils, thymus T-cells, erythrocytes, and platelets . This was attributed to significant changes in the abnormal apoptosis and differentiation of HSCs .
Molecular Mechanism
The molecular mechanism of this compound’s action involves the TLR4/ NF-κB/ p53 pathway . It was found that the NF-κB/p53 pathway was responsible for the apoptosis of HSCs upon this compound exposure . The TLR4 protein, which was upstream of NF-κB signaling, played a vital role in this compound toxicology .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in the context of its sublethal effects on the two-spotted spider mite Tetranychus urticae . The study found that this compound exposure led to a significant reduction in the female’s duration of maturation, oviposition period, and total fecundity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on zebrafish, it was found that increasing doses of this compound led to a decrease in the number of HSCs and their subtypes .
Metabolic Pathways
Given its role as a mite growth inhibitor, it is likely that it interacts with metabolic pathways related to mite growth and development .
Transport and Distribution
It is known that this compound is moderately mobile and has a medium potential for particle-bound transport .
Subcellular Localization
Given its role as a mite growth inhibitor, it is likely that it localizes to areas of the cell involved in growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluphenazine is synthesized through a multi-step process involving the reaction of 2-(trifluoromethyl)-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine. The reaction typically involves the use of solvents such as methanol and reagents like potassium phosphate and acetonitrile .
Industrial Production Methods
In industrial settings, fluphenazine hydrochloride is produced by reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fluphenazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Fluphenazine can be oxidized using potassium permanganate (KMnO4) to form highly fluorescent derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of fluphenazine, which are often used in further chemical or pharmacological studies .
Scientific Research Applications
Fluphenazine has a wide range of scientific research applications:
Comparison with Similar Compounds
Fluphenazine is often compared with other antipsychotic medications such as haloperidol and perphenazine:
Perphenazine: Similar to fluphenazine, perphenazine is used for psychosis but is also prescribed for bipolar disorder and severe nausea.
Fluphenazine is unique in its high potency and specific receptor-blocking profile, making it particularly effective for long-term management of schizophrenia .
Properties
IUPAC Name |
3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N4/c15-9-5-2-1-4-8(9)13-18-20-14(21-19-13)12-10(16)6-3-7-11(12)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBHWUYHHJCADA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC=C3F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057993 | |
Record name | Diflovidazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162320-67-4 | |
Record name | Diflovidazin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162320-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflovidazin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162320674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflovidazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFLOVIDAZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/754S12614M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flufenzine affect mite populations beyond direct lethality?
A1: Flufenzine exhibits sublethal effects on Tetranychus urticae, impacting their population dynamics even at concentrations not immediately lethal. Studies show that exposure to flufenzine during the protonymph and deutonymph stages significantly reduces the net reproductive rate (R0) compared to control groups. [] This suggests that flufenzine disrupts mite development and reproduction, ultimately suppressing population growth. []
Q2: Is flufenzine effective against all life stages of mites?
A2: Research indicates that flufenzine demonstrates varying efficacy against different life stages of Tetranychus urticae. While it shows good activity against larval mites, its effect on adults is significantly lower. [] This highlights the importance of considering the target mite population's life stage when using flufenzine.
Q3: Are there any synergistic effects when flufenzine is combined with other pesticides?
A3: Yes, research suggests that flufenzine exhibits synergistic effects when combined with certain pesticides. For instance, a tank mix formulation of flufenzine and dicofol demonstrated significantly higher mortality rates against Polyphagotarsonemus latus compared to the individual applications of either acaricide. [] This highlights the potential for developing more effective acaricide formulations by strategically combining flufenzine with other active ingredients.
Q4: Does the application timing of flufenzine influence its efficacy?
A4: Applying flufenzine to pre-ovipositing Tetranychus urticae females resulted in a significant decrease in egg laying and overall fertility. [] This suggests that targeting mites before they reproduce can significantly impact their population growth and emphasize the importance of strategic timing for flufenzine application.
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